2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid
Description
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2/c1-13(2)9(10(14)15)8-6(11)4-3-5-7(8)12/h3-5,9H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFVVORRSYZEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=C(C=CC=C1Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701212134 | |
| Record name | 2-Chloro-α-(dimethylamino)-6-fluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103976-76-6 | |
| Record name | 2-Chloro-α-(dimethylamino)-6-fluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1103976-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-α-(dimethylamino)-6-fluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluorobenzene and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Halogen-Substituted Phenylacetic Acids
2-(2,6-Dichlorophenyl)acetic Acid
- Structure : Dichloro substituents at positions 2 and 4.
- Key Differences : Replaces fluorine with chlorine, increasing lipophilicity (logP) but reducing electronegativity.
- Impact : Higher steric bulk and lipophilicity may enhance membrane permeability but reduce solubility compared to the chloro-fluoro derivative .
2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic Acid
Amino Acid Derivatives
- 2-Amino-2-(2,6-difluorophenyl)acetic Acid Hydrochloride Structure: Amino group instead of dimethylamino; difluoro substitution. Key Differences: Primary amine increases polarity but reduces steric bulk. Impact: Hydrochloride salt improves water solubility; molecular weight = 223.6 g/mol .
- (Dimethylamino)(3-methylphenyl)acetic Acid Hydrochloride Structure: Methyl substituent at position 3 instead of halogens. Key Differences: Non-halogenated aromatic ring with lower electronegativity. Impact: Reduced acidity (pKa) of the acetic acid group; molecular formula = C11H16ClNO2 .
Heterocyclic Derivatives
- 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic Acid Hydrochloride Structure: Bromothiophene ring replaces phenyl. Key Differences: Sulfur-containing heterocycle alters electronic properties.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | pKa* (Carboxylic Acid) | logP* |
|---|---|---|---|---|---|
| 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic Acid | C10H10ClFNO2 | 229.64 | 2-Cl, 6-F, dimethylamino | ~3.5–4.0 | ~1.8 |
| 2-(2,6-Dichlorophenyl)acetic Acid | C8H6Cl2O2 | 205.04 | 2-Cl, 6-Cl | ~2.8–3.2 | ~2.5 |
| 2-Amino-2-(2,6-difluorophenyl)acetic Acid HCl | C8H8ClF2NO2 | 223.6 | 2-F, 6-F, amino | ~4.2–4.6 | ~1.2 |
| (Dimethylamino)(3-methylphenyl)acetic Acid HCl | C11H16ClNO2 | 229.7 | 3-CH3, dimethylamino | ~4.5–5.0 | ~1.5 |
*Estimated values based on structural analogs.
Q & A
Q. What synthetic routes are recommended for synthesizing 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis starting from 2-chloro-6-fluorophenylacetic acid (CAS 37777-76-7) can be employed. The dimethylamino group can be introduced via nucleophilic substitution or reductive amination. For example, using 2-chloro-6-fluorophenylacetic acid as a precursor, the α-carbon can be functionalized with dimethylamine under controlled pH (8–10) and temperature (40–60°C) to minimize side reactions. Purification via reverse-phase chromatography (as demonstrated for structurally related compounds in ) ensures high yield and purity. Optimization should focus on solvent polarity (e.g., THF or DMF) and catalyst selection (e.g., Pd-based catalysts for coupling reactions) .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- Mass Spectrometry (MS) : Electron ionization MS (EI-MS) provides molecular weight confirmation (e.g., NIST data for 2-chloro-6-fluorophenylacetic acid, m/z 188.583) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity ≥98% (as per pharmaceutical impurity standards in ).
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm and aromatic protons from the chloro-fluorophenyl group) .
Q. How should stability studies be designed to evaluate this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling can predict shelf life. Use HPLC to monitor degradation products (e.g., hydrolysis of the dimethylamino group). Buffer solutions (pH 1–9) assess pH sensitivity. Storage at −20°C in amber vials is recommended to prevent photodegradation, as suggested by limited shelf-life data in .
Advanced Research Questions
Q. How do electronic effects of the chloro-fluoro substitution influence reactivity in nucleophilic reactions?
- Methodological Answer : The electron-withdrawing chloro and fluoro groups on the phenyl ring reduce electron density at the α-carbon, enhancing its electrophilicity. This facilitates nucleophilic attack (e.g., by dimethylamine) but may require activation via deprotonation (using bases like NaH). Computational studies (DFT calculations) can quantify charge distribution, while Hammett σ constants predict substituent effects. Comparative studies with non-halogenated analogs (e.g., phenylacetic acid derivatives) validate these effects .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Standardize protocols using reference compounds (e.g., Lumiracoxib in ) and validate via dose-response curves. Meta-analysis of datasets (e.g., IC₅₀ values for COX-2 inhibition) can identify outliers. Reproducibility is enhanced by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Q. How can computational modeling predict interactions with enzymatic targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models binding to targets like cyclooxygenase (COX). Use crystal structures (PDB IDs: 3LN1 for COX-2) to simulate ligand-receptor interactions. Pharmacophore mapping identifies critical features (e.g., hydrogen bonding with the dimethylamino group). Free energy perturbation (FEP) calculations refine binding affinity predictions, as demonstrated for related imidazo[4,5-b]pyridine derivatives in .
Q. What challenges arise in establishing structure-activity relationships (SAR) for derivatives?
- Methodological Answer : SAR studies require systematic variation of substituents (e.g., replacing chloro with bromo or modifying the dimethylamino group). Challenges include:
- Synthetic accessibility : Bulky groups may hinder reaction yields (e.g., steric effects in ).
- Biological selectivity : Fluorine’s electronegativity () may enhance target affinity but reduce solubility.
- Data interpretation : Multivariate analysis (e.g., PCA) disentangles overlapping effects of substituents on activity .
Tables for Key Data
Table 1: Analytical Parameters for Characterization
| Technique | Parameters | Reference |
|---|---|---|
| EI-MS | m/z 188.583 (C₈H₆ClFO₂) | |
| ¹H NMR (DMSO-d₆) | δ 2.2–2.5 (dimethylamino), δ 7.1–7.4 (Ar-H) | |
| HPLC | Retention time: 8.2 min (C18, 70:30 MeCN:H₂O) |
Table 2: Stability Study Design
| Condition | Parameters | Outcome Metric |
|---|---|---|
| 40°C/75% RH | Sampling at 0, 1, 3, 6 months | % Degradation |
| pH 1–9 buffers | 25°C, 24-hour incubation | Stability profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
